N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorine atom, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom:
Formation of the Tetraazole Ring: The tetraazole ring is formed through a cyclization reaction involving the appropriate precursors, such as hydrazine and an azide compound.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl and tetraazole-fluorobenzamide moieties through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites, leading to altered signal transduction pathways .
Comparison with Similar Compounds
N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with similar compounds such as:
4-(Benzyloxy)phenyl isocyanate: This compound shares the benzyloxy group but differs in its isocyanate functionality.
4-(Benzyloxy)phenol: Similar in structure but lacks the fluorine atom and tetraazole ring.
N-{2-[(2E)-2-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)hydrazino]-2-oxoethyl}dodecanamide: Contains the benzyloxyphenyl group but has different substituents and functionalities.
Properties
Molecular Formula |
C21H16FN5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-fluoro-N-(4-phenylmethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-11-20(27-14-23-25-26-27)19(12-16)21(28)24-17-7-9-18(10-8-17)29-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,28) |
InChI Key |
RBPQKYQHCABGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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